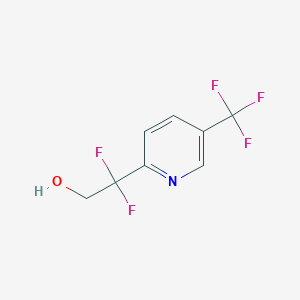

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Übersicht

Beschreibung

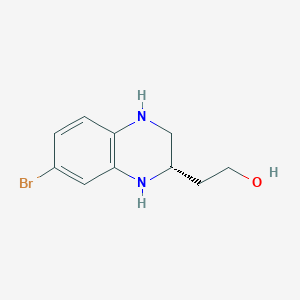

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound with a molecular weight of 159.14 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The researchers explain that the synthesis of this compound is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely due to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Protective Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, closely related to the chemical , serves as an effective protecting group for methacrylic acid. It can be selectively removed from polymers either chemically under alkaline conditions or thermally above 110°C while being stable under acidic conditions and resistant to catalytic hydrogenolysis. This finding is significant for the polymer community due to the commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).

Role in Synthesis of Pyrazole Intermediates

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is involved in the synthesis of pyrazole intermediates. The reaction of β-diketone 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione and monosubstituted hydrazine 2-hydroxyethylhydrazine produces 2-(2-hydroxyethyl)-3-pyridin-2-yl-5-trifluoromethyl-4,5-dihydropyrazole and 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol (Montoya et al., 2007).

In Palladium(II) Complexes

This compound also features in the synthesis of Palladium(II) complexes. These complexes, containing N-alkylpyridylpyrazole derived ligands including 2-(5-trifluoromethyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized, offering insights into their structural and bonding characteristics (Montoya et al., 2007).

Antioxidant and Antimicrobial Properties

A novel series of compounds including 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, synthesized with non-identical substituents in both pyrazole rings, showed promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new pharmaceutical or biochemical agents (Bonacorso et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in some sources .

Result of Action

Compounds with similar structures have been known to exhibit various pharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For instance, the compound should be stored under inert atmosphere and at temperatures below -40°C for optimal stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biomolecules. This can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the trifluoromethyl group in the pyridine ring can interact with hydrophobic pockets in proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, the fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their structure and function. This can result in changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, the compound can become toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of fluorine atoms can affect the compound’s metabolic stability and bioavailability, making it a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments. For example, the compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMRUZHFVHKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)

![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)

![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)

methanone](/img/structure/B1409082.png)